molecular formula C27H25ClN2O8 B2364848 Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 486452-91-9

Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2364848
CAS No.: 486452-91-9
M. Wt: 540.95
InChI Key: LBJFZZMLLFHAEA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
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Biological Activity

Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety and a nitrobenzoyl group. Its molecular formula is C25H22ClN2O6C_{25}H_{22}ClN_2O_6, with a molecular weight of approximately 500.9034 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, certain analogs have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

CompoundCell LineIC50 (µM)Mechanism
Example AMCF-7 (breast cancer)10Apoptosis induction
Example BHT-29 (colon cancer)15Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The nitro group in the benzoyl moiety is believed to play a critical role in this activity by disrupting bacterial cell wall synthesis.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Neuroprotective Effects

Research has suggested potential neuroprotective effects associated with this compound. It may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing neuronal apoptosis.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Oxidative Stress Modulation : It has been shown to reduce reactive oxygen species (ROS) levels in vitro.
  • Gene Expression Regulation : It can alter the expression of genes associated with apoptosis and cell survival.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 cells treated with the compound, researchers observed a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of treatment.
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

IUPAC Name

methyl 4-[[2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(30(33)34)6-9-22(21)28)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFZZMLLFHAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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